Blonanserin C

Description

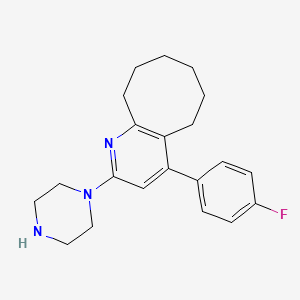

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-2-piperazin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXNWKJBGWQTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivation of Blonanserin C

Potential Formation Mechanisms during Blonanserin (B195606) Chemical Synthesis

The manufacturing process of Blonanserin is complex, involving multiple steps where the formation of impurities can occur. Blonanserin C, also known as N-desethyl Blonanserin, is one such process-related impurity that can arise during synthesis.

During the synthesis of Blonanserin, several side reactions can lead to the generation of impurities. The final step of the synthesis typically involves the condensation of 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine with N-ethylpiperazine. asianpubs.orggoogle.com The formation of this compound (des-ethyl impurity) has been observed and is attributed to the presence of piperazine (B1678402) as an impurity within the N-ethylpiperazine starting material. asianpubs.org This un-ethylated piperazine can react with the chlorinated intermediate to form N-desethyl Blonanserin. asianpubs.org

Other undesired transformations can also occur. For instance, the intermediate compound contains both a chloro-substituted pyridine (B92270) ring and a fluoro-substituted benzene (B151609) ring. google.com While the intended reaction is the substitution of the chlorine atom, the fluorine atom can also potentially participate in the condensation reaction with N-ethylpiperazine under certain conditions, leading to different impurities. google.com Furthermore, the use of harsh chlorinating agents like phosphorus oxychloride in earlier steps can contribute to a higher number of side reactions. google.com

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the quality and safety of the final drug product. During the process development of Blonanserin, several impurities have been identified and characterized. asianpubs.orgresearchgate.netlookchem.com Control over these impurities is essential for producing Blonanserin that meets regulatory standards.

Key control strategies include:

Starting Material Purity: Ensuring the high purity of raw materials is fundamental. For example, using N-ethylpiperazine that is substantially free from piperazine is crucial to minimize the formation of the this compound impurity. asianpubs.org

Process Optimization: Detailed optimization studies are conducted to develop efficient commercial production processes that limit impurity formation. asianpubs.orgresearchgate.netlookchem.com This includes controlling reaction conditions such as temperature and pH.

Analytical Monitoring: Advanced analytical techniques are employed for the routine quality control and detection of impurities. Stress degradation studies using methods like UPLC-QTOF-Tandem Mass Spectrometry help characterize potential degradation products. researchgate.net For residual solvents used during synthesis, gas chromatography (GC) methods have been developed and validated. oup.com

Purification Techniques: Final purification steps, such as recrystallization from solvents like isopropyl alcohol or acetone, are used to remove residual impurities and achieve a high-purity final product. asianpubs.org

Table 1: Identified Impurities in Blonanserin Synthesis

| Impurity Name | Common Name/Type | Potential Origin |

|---|---|---|

| N-desethyl Blonanserin | Des ethyl impurity (this compound) | Contamination of N-ethylpiperazine with piperazine. asianpubs.org |

| Di-N-ethylpiperazine impurity | - | Use of excess N-ethylpiperazine. asianpubs.org |

| Chloro impurity | - | Carryover from intermediate stages of synthesis. asianpubs.orgasianpubs.org |

| Des-fluoro impurity | - | Impurity present in the 4-fluorobenzoyl acetonitrile (B52724) starting material. asianpubs.orgasianpubs.org |

Side Reactions and Undesired Transformations Leading to this compound

Biotransformation Pathways of Blonanserin to this compound

In humans, Blonanserin is extensively metabolized, and this compound (N-desethyl Blonanserin) has been identified as its major active metabolite. nih.govresearchgate.net

Blonanserin undergoes several biotransformation reactions in the body, including hydroxylation of its cyclooctane (B165968) ring, N-oxidation, and N-deethylation of the piperazine ring. drugbank.comnih.gov The formation of this compound is the result of the enzymatic N-deethylation pathway. nih.govdrugbank.com This reaction involves the removal of the ethyl group from the piperazine moiety of the parent Blonanserin molecule. drugbank.comnih.gov While this compound is an active metabolite, its pharmacological activity is several folds lower than that of Blonanserin itself. nih.gov

The metabolic conversion of Blonanserin is mediated primarily by the cytochrome P450 (CYP) enzyme system in the liver. nih.govfrontiersin.org In vitro and in vivo studies have consistently identified Cytochrome P450 3A4 (CYP3A4) as the predominant isoform responsible for metabolizing Blonanserin. nih.govresearchgate.netdrugbank.comnih.govfrontiersin.org This enzyme catalyzes the N-deethylation reaction that produces this compound, as well as other oxidative metabolic pathways. researchgate.netdrugbank.comresearchgate.net

The critical role of CYP3A4 is further evidenced by drug-drug interaction studies. When Blonanserin is co-administered with strong inhibitors of CYP3A4, such as grapefruit juice, the metabolism of Blonanserin is significantly reduced. researchgate.netjapsonline.com This leads to a prolonged elimination half-life and a substantial increase in the plasma concentration of the parent drug. researchgate.netjapsonline.com Furthermore, genetic polymorphisms in the CYP3A4 gene can affect the metabolic rate of Blonanserin, highlighting the enzyme's central role in its biotransformation. researchgate.netresearchgate.net

Table 2: Key Enzyme in this compound Formation

| Enzyme | Family/Isoform | Role in Blonanserin Metabolism | Evidence |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | Primary enzyme mediating the N-deethylation of Blonanserin to form this compound. nih.govresearchgate.netdrugbank.com | Inhibition studies with CYP3A4 inhibitors (e.g., grapefruit juice) significantly increase Blonanserin plasma levels. researchgate.netjapsonline.com Genetic polymorphisms in CYP3A4 impact metabolism. researchgate.net |

Analytical Methodologies for the Characterization and Quantification of Blonanserin C

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Blonanserin (B195606) C from its parent compound, Blonanserin, and other potential metabolites or interfering substances in biological samples.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of Blonanserin and its metabolites. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative determination of blonanserin in bulk drug samples and pharmaceutical formulations. jocpr.comresearchgate.net These methods often utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. jocpr.comresearchgate.net Detection is typically carried out using a Photo Diode Array (PDA) detector at a wavelength of around 237 nm. jocpr.com

For instance, one validated RP-HPLC method for blonanserin used a Phenomanex Luna C18 column with a mobile phase of water, acetonitrile, and trifluoroacetic acid (65:35:0.05 v/v) at a flow rate of 1.0 mL/min. jocpr.com The retention time for blonanserin was approximately 4.9 minutes, and the method demonstrated linearity over a concentration range of 10.0 to 150.0 µg/mL. jocpr.com While these methods are primarily developed for the parent drug, the principles can be adapted for the separation and quantification of Blonanserin C.

| Parameter | Condition |

| Column | Phenomanex Luna C18 (4.6 mm × 25 cm, 5 microns) |

| Mobile Phase | Water : Acetonitrile : Trifluoroacetic Acid (65:35:0.05 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 237 nm |

| Retention Time | ~4.9 min |

| Linearity Range | 10.0 - 150.0 µg/mL |

Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. UPLC methods have been successfully applied to the analysis of blonanserin and its degradation products. amazonaws.comrsc.org

One study employed a Waters BEH C18 analytical column (50 mm × 2.1 mm, 1.7 μm) for the separation of blonanserin and its stress degradation products. rsc.org Another UPLC method for determining blonanserin in bulk and tablet form used a DIKMA Endoversil C18 column (2.1 x 50mm, 1.7μm) with an isocratic mobile phase of acetonitrile and phosphate buffer (75:25) at a flow rate of 0.4 mL/min. amazonaws.com The high resolving power of UPLC is particularly beneficial for separating structurally similar compounds like Blonanserin and this compound from complex matrices.

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Simultaneous Determination with Blonanserin

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.govnih.govnih.gov Several LC-MS/MS methods have been developed for the simultaneous determination of Blonanserin and this compound in human plasma. nih.govnih.govresearchgate.net

These methods typically involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by MS/MS. nih.govnih.gov For example, a highly sensitive LC-MS/MS method used a Waters XBridge C8 column with a mobile phase gradient of 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water and 0.1% formic acid in methanol. nih.govnih.gov Quantification was achieved using multiple reaction monitoring (MRM) in the positive electrospray ionization (ESI) mode. nih.govnih.gov The MRM transitions monitored were specific for Blonanserin, this compound, and an internal standard. nih.govnih.gov This technique offers excellent specificity and low limits of quantification, making it ideal for pharmacokinetic studies. nih.govnih.gov

| Compound | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Blonanserin | 0.012 - 5.78 | 0.012 |

| This compound | 0.023 - 11.57 | 0.023 |

Spectroscopic and Spectrometric Structural Elucidation Methods for this compound

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural confirmation of this compound.

Comprehensive Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of ions. In the context of this compound, MS/MS analysis is typically performed following chromatographic separation. The precursor ion of this compound (protonated molecule, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides a unique fingerprint for the molecule.

For the simultaneous determination of blonanserin and this compound, specific MRM transitions are used for quantification. nih.gov For this compound, the transition of m/z 340.2 → 297.1 has been reported. nih.gov Analysis of the full scan product ion spectra allows for the proposal of fragmentation pathways, which helps in confirming the structure of the metabolite. The structures and MS² spectrums of blonanserin and this compound have been documented, providing a reference for their identification. researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Blonanserin | 368.2 | 297.2 |

| This compound | 340.2 | 297.1 |

| Blonanserin D (IS) | 356.2 | 313.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While MS/MS provides valuable information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for complete structural assignment. Although specific NMR data for this compound is not extensively detailed in the readily available literature, the structural elucidation of blonanserin and its related compounds often involves NMR. google.comgoogle.com

For instance, 1H NMR and 13C NMR spectra of blonanserin have been reported, providing characteristic chemical shifts and coupling constants for the protons and carbons in the molecule. google.comgoogle.com By comparing the NMR spectra of this compound with that of blonanserin, the structural modification, specifically the absence of the N-ethyl group, can be unequivocally confirmed. The changes in the chemical shifts of the protons and carbons in the piperazine (B1678402) ring would be the key indicators of the N-deethylation.

Method Validation Parameters for this compound Analysis

The validation of analytical methods is crucial for ensuring the reliability, consistency, and accuracy of quantitative data for this compound, the major active metabolite of Blonanserin. Regulatory guidelines necessitate a comprehensive evaluation of several key parameters to demonstrate that a method is suitable for its intended purpose, particularly for pharmacokinetic and bioanalytical studies in complex biological matrices like plasma.

Assessment of Linearity, Range, and Sensitivity (Limits of Detection and Quantification)

A fundamental aspect of method validation is establishing the relationship between the concentration of this compound and the analytical instrument's response. This is defined by the linearity, analytical range, and the method's sensitivity.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have consistently demonstrated excellent linearity. In one study analyzing human plasma, a linear calibration curve was achieved over the concentration range of 0.023–11.57 ng·mL⁻¹, with a coefficient of determination (r²) greater than 0.9990. nih.govresearchgate.net Another method developed for rat plasma established linearity over a wider range of 0.1–100.0 ng/mL. nih.govnih.gov A separate highly sensitive method for human plasma and urine analysis showed linearity from 0.01 to 2 ng/mL. nih.gov These ranges are established by analyzing a series of calibration standards prepared by spiking blank plasma with known amounts of the compound. nih.gov The wide ranges offered by these methods accommodate the varying concentrations of the metabolite observed in pharmacokinetic studies.

Sensitivity (LOD and LOQ): Method sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For the analysis of this compound in human plasma, a lower limit of quantification (LLOQ) has been reported at 0.023 ng/mL. nih.gov This level of sensitivity is vital for accurately tracking the metabolite's concentration over an extended period following administration of the parent drug. nih.gov Another validated LC-MS/MS method reported an LLOQ of 0.01 ng/mL in human plasma and urine, while a method for rat plasma achieved an LLOQ of 0.1 ng/mL. nih.govnih.gov The LOQ is typically established as the lowest concentration on the calibration curve that can be measured with a precision of less than 20% and a signal-to-noise ratio higher than 10. nih.gov

Table 1: Linearity, Range, and Sensitivity of this compound Analytical Methods This table is interactive. You can sort and filter the data.

| Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|---|---|

| Human Plasma | LC-MS/MS | 0.023 - 11.57 | 0.023 | > 0.9990 |

| Rat Plasma | LC-MS/MS | 0.1 - 100.0 | 0.1 | Not Reported |

Evaluation of Precision and Accuracy in Complex Matrices

Precision and accuracy are paramount for validating a bioanalytical method. They ensure that the measured values are both reproducible and close to the true value, which is critical when analyzing this compound in complex biological matrices like plasma.

Precision: Precision is assessed by determining the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD %). This is evaluated at both intra-day (within a single day) and inter-day (over several days) levels. For an LC-MS/MS method quantifying this compound in human plasma, the intra- and inter-day precision values at three different quality control (QC) levels were less than 7.5%. nih.govresearchgate.net Another study in human plasma and urine found intra- and inter-day precision to be less than 8.0%. nih.gov Similarly, a method validated in rat plasma demonstrated acceptable precision for LLOQ and QC samples. nih.gov

Table 2: Precision and Accuracy Data for this compound Quantification This table is interactive. You can sort and filter the data.

| Matrix | Parameter | Concentration (ng/mL) | RSD (%) / RE (%) |

|---|---|---|---|

| Human Plasma | Intra-day Precision (RSD%) | < 7.5 | Not Applicable |

| Human Plasma | Inter-day Precision (RSD%) | < 7.5 | Not Applicable |

| Human Plasma & Urine | Intra-day Precision (RSD%) | < 8.0 | Not Applicable |

| Human Plasma & Urine | Inter-day Precision (RSD%) | < 8.0 | Not Applicable |

Specificity and Selectivity in the Presence of Blonanserin and Other Related Substances

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this primarily involves ensuring no interference from the parent drug, Blonanserin, other potential metabolites, or endogenous substances in the biological matrix.

LC-MS/MS methods provide high selectivity due to the use of multiple reaction monitoring (MRM). nih.govresearchgate.net In this technique, a specific precursor ion of the analyte is selected and fragmented, and then a specific product ion is monitored. For this compound (also referred to as N-desethyl blonanserin), the MRM transition m/z 340.2→297.1 or m/z 340.15→297.05 is commonly used. nih.govnih.gov

To validate selectivity, drug-free plasma samples from multiple sources are analyzed to confirm the absence of any interfering peaks at the retention times of this compound and its internal standard. nih.gov The chromatographic conditions are optimized to achieve separation between Blonanserin, this compound, and the internal standard, ensuring that their respective peaks are well-resolved. nih.gov For instance, in one method, the retention times for Blonanserin and this compound were 4.08 and 4.09 minutes, respectively, showing near-baseline separation. nih.gov The use of a suitable internal standard, such as AD-5332, N-desethyl-chlor-blonanserin, or N-desethyl blonanserin-d8, is critical to correct for variability during sample preparation and instrument analysis, further enhancing the method's specificity and accuracy. nih.govnih.govnih.gov

Stability Studies of this compound in Analytical Samples and Solutions

Stability testing is essential to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. This involves evaluating the analyte's stability in the biological matrix under various storage and processing conditions.

Comprehensive stability assessments for this compound have been conducted, including:

Short-Term Stability: Samples are kept at room temperature to simulate conditions during sample handling. This compound in plasma has been shown to be stable for at least 3 hours at ambient temperature and for 24 hours at room temperature in other studies. nih.govnih.gov

Freeze-Thaw Stability: This test evaluates the impact of repeated freezing and thawing cycles. This compound has demonstrated stability through at least three freeze-thaw cycles from -80°C to room temperature and up to five cycles from -20°C. nih.govnih.gov

Autosampler Stability: The stability of the processed samples in the autosampler is tested. Studies have confirmed that this compound is stable in the autosampler for at least 24 hours. nih.govnih.gov

Long-Term Stability: To cover the potential storage time of study samples, long-term stability is evaluated. This compound has been found to be stable in human plasma for at least 60 days when stored at -80°C and for 180 days at -20°C in rat plasma. nih.govnih.gov

In all stability tests, the measured concentrations of QC samples are compared against nominal concentrations, with deviations of less than 15% generally considered acceptable. nih.gov

Table 3: Stability of this compound in Plasma under Various Conditions This table is interactive. You can sort and filter the data.

| Stability Condition | Matrix | Storage Temperature | Duration | Result |

|---|---|---|---|---|

| Short-Term | Human Plasma | Room Temperature | 3 hours | Stable |

| Short-Term | Rat Plasma | Room Temperature | 24 hours | Stable |

| Freeze-Thaw Cycles | Human Plasma | -80°C to Room Temp. | 3 Cycles | Stable |

| Freeze-Thaw Cycles | Rat Plasma | -20°C to Room Temp. | 5 Cycles | Stable |

| Autosampler | Processed Plasma | Autosampler Temp. | 24 hours | Stable |

| Long-Term | Human Plasma | -80°C | 60 Days | Stable |

Preclinical Pharmacological Investigations of Blonanserin C As a Metabolite

In Vitro Receptor Binding and Functional Activity Profiling

Comparative Affinity for Dopamine (B1211576) (D2, D3) and Serotonin (B10506) (5-HT2A) Receptors

Receptor Binding Affinity (Ki, nM) of Blonanserin (B195606) and its Metabolite

| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A |

|---|---|---|---|

| Blonanserin | 0.142 | Data not specified | 0.812 |

| Blonanserin C (N-desethyl blonanserin) | Exhibits affinity, but specific Ki values are less potent than the parent drug. nih.gov |

This table summarizes the comparative receptor binding affinities. Blonanserin shows high affinity for D2 and 5-HT2A receptors. nih.gov Its major metabolite, this compound, also binds to these receptors. researchgate.netfrontiersin.org

In Vitro Cellular Mechanism Studies

Investigations into Intracellular Signaling Pathways Modulated by this compound

As an antagonist at D2 and 5-HT2A receptors, this compound is involved in modulating intracellular signaling pathways associated with these receptors. Blockade of these receptors influences downstream signaling cascades that are often dysregulated in conditions like schizophrenia. Research into another metabolite, Blonanserin N-Oxide, has shown modulation of glucose levels in animal models, suggesting that metabolites of blonanserin can have distinct effects on cellular pathways. annexpublishers.coannexpublishers.com However, specific studies detailing the precise intracellular signaling pathways modulated exclusively by this compound are not extensively detailed in the reviewed literature.

Enzyme Induction or Inhibition Studies Related to its Metabolic Fate

The metabolic pathway of blonanserin is heavily reliant on the CYP3A4 enzyme. frontiersin.orgfrontiersin.org Studies have shown that blonanserin itself does not significantly inhibit key CYP enzymes. nih.gov This characteristic is important as it suggests a lower potential for drug-drug interactions. Investigations into the effects of various CYP3A4 genetic polymorphisms have revealed significant variations in the metabolism of blonanserin. nih.gov Furthermore, certain drugs, such as nimodipine, felodipine, and amlodipine (B1666008), have been found to potently inhibit the metabolism of blonanserin, which can lead to increased plasma concentrations of both the parent drug and its metabolites, including this compound. nih.gov When amlodipine and blonanserin were co-administered, the maximum concentration of this compound was noted to increase significantly. nih.gov

Compound Names Mentioned

| Compound Name | Alternative Name(s) |

|---|---|

| Blonanserin | AD-5423, Lonasen |

| This compound | N-desethyl blonanserin, M-1 |

| Blonanserin N-Oxide | M-2 |

| Haloperidol | - |

| Risperidone | - |

| Aripiprazole | - |

| Olanzapine | - |

| Nimodipine | - |

| Felodipine | - |

| Amlodipine | - |

Computational and Theoretical Studies on Blonanserin C

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Blonanserin (B195606) C, like its parent compound, exerts its antipsychotic effects by acting as an antagonist at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors. nih.govdrugbank.comnih.gov Molecular modeling and docking simulations are instrumental in elucidating the structural basis for these interactions at an atomic level. Although specific docking studies for Blonanserin C are not extensively published, the principles of these studies can be understood from research on related antipsychotics. tandfonline.comscitechnol.com

These simulations would virtually place this compound into the three-dimensional structures of its target receptors, which are often generated through homology modeling based on crystal structures of similar receptors, like the dopamine D3 receptor. tandfonline.comresearchgate.net The primary goal is to identify the most stable binding pose and to calculate a binding affinity score, which predicts the strength of the interaction.

Key interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues in the receptor's binding pocket. For instance, docking studies on D2 receptor antagonists often highlight the importance of interactions with key residues such as Asp114, Trp100, and Phe389. tandfonline.com Similarly, for 5-HT2A receptor antagonists, crucial interactions with residues like Asp134, Phe328, and Trp324 are often identified. tandfonline.com It is through these specific interactions that this compound is thought to stabilize the inactive conformation of the receptors, thus blocking the downstream signaling initiated by endogenous neurotransmitters.

The affinity of blonanserin and its metabolites for these receptors has been determined experimentally. Blonanserin itself shows high affinity for D2 (Ki = 0.142 nM), D3 (Ki = 0.494 nM), and 5-HT2A (Ki = 0.812 nM) receptors. wikipedia.org Its major metabolites, including this compound (N-deethylated blonanserin), also exhibit affinity for these receptors, although generally lower than the parent drug. nih.govdrugbank.com

Table 1: Experimentally Determined Receptor Binding Affinities (Ki, nM) of Blonanserin

< !--- start-interactive-table "Receptor","Ki (nM)" "Dopamine D2",0.142 "Dopamine D3",0.494 "Serotonin 5-HT2A",0.812 "Serotonin 5-HT6",11.7 "Adrenergic α1",26.7 "Histamine H1","Not significant" "Muscarinic M1","Not significant" end-interactive-table -->

Data sourced from multiple studies, including nih.govwikipedia.org. Note that specific Ki values for this compound are less commonly reported but it is known to be pharmacologically active.

Molecular docking simulations would aim to computationally reproduce these binding affinities and provide a structural rationale for the observed differences between blonanserin and this compound. The removal of the ethyl group from the piperazine (B1678402) ring to form this compound would alter the molecule's size, shape, and electrostatic potential, leading to a different fit and interaction profile within the receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Metabolite Activity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and other metabolites, QSAR models could be developed to predict their antagonist activity at dopamine and serotonin receptors.

While specific QSAR studies focused solely on blonanserin metabolites are not prominent in the literature, the methodology has been widely applied to dopamine and serotonin receptor antagonists. tandfonline.comnih.govmdpi.comacs.orgnih.gov These studies typically involve several steps:

Data Set Compilation: A dataset of compounds with known binding affinities (e.g., Ki or IC50 values) for the target receptor (e.g., D2 or 5-HT2A) is assembled. This would include blonanserin, this compound, and other structurally related molecules.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods like Comparative Molecular Field Analysis (CoMFA), k-Nearest Neighbor (kNN), or Support Vector Machines (SVM) are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govacs.orgnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using both internal (cross-validation) and external validation sets of compounds that were not used in model development. mdpi.comacs.org

A successful QSAR model for D2/5-HT2A antagonists would identify the key structural features that are either favorable or unfavorable for high receptor affinity. For example, a CoMFA model might generate 3D contour maps indicating regions where bulky groups increase activity (favorable steric interaction) or where positive electrostatic potential is preferred. mdpi.comnih.gov Such models could explain why the N-deethylation of blonanserin to form this compound results in a change in activity and could be used to predict the activity of other potential metabolites.

In Silico Prediction of Metabolic Pathways and Further Transformations of this compound

Blonanserin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to produce this compound. drugbank.comfrontiersin.org In silico tools play a crucial role in predicting the metabolic fate of drugs and their metabolites. These tools can predict the sites of metabolism (SOM) on a molecule and identify which CYP450 isoforms are likely to be involved. nih.gov

Several web-based platforms and software (e.g., SMARTCyp, PreMetabo) can predict which atoms in a molecule are most susceptible to metabolic modification by CYP enzymes. nih.gov These predictions are based on factors like the reactivity of different chemical bonds and the accessibility of these sites to the enzyme's active center. For this compound, such tools could predict further transformations, such as hydroxylation on the cyclooctane (B165968) ring or N-oxidation, which are known metabolic pathways for the parent drug. drugbank.com

Furthermore, computational models have been developed to predict drug-drug interactions related to CYP3A4 inhibition or induction. nih.govacs.orgacs.org Experimental studies have shown that the metabolism of blonanserin is significantly affected by genetic polymorphisms in the CYP3A4 gene. researchgate.netnih.gov Different variants (alleles) of the CYP3A4 enzyme exhibit varying catalytic efficiencies in metabolizing blonanserin. For example, the CYP3A4.29 variant shows increased clearance of blonanserin, while many other variants show significantly decreased clearance compared to the wild-type enzyme. researchgate.netnih.gov This experimental data is invaluable for validating and refining in silico metabolic prediction models.

Table 2: Relative Clearance of Blonanserin by Various Recombinant Human CYP3A4 Variants Compared to Wild-Type (CYP3A4.1)

< !--- start-interactive-table "CYP3A4 Variant","Relative Clearance (%)" "CYP3A4.29",251.3 "CYP3A4.1 (Wild-Type)",100.0 "CYP3A4.34",63.34 "CYP3A4.16",48.67 "CYP3A4.18",43.61 "CYP3A4.4",36.52 "CYP3A4.5",33.02 "CYP3A4.12",25.59 "CYP3A4.9",18.34 "CYP3A4.14",12.16 "CYP3A4.24",6.09 end-interactive-table -->

Data from a study by Ye et al. (2024), highlighting the significant impact of genetic variations on blonanserin metabolism. researchgate.netnih.gov

In silico models that can accurately predict the impact of these genetic variants on the metabolism of this compound are crucial for advancing personalized medicine, allowing for the anticipation of altered drug exposure in individuals with specific CYP3A4 genotypes.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. This compound, with its flexible cyclooctane and piperazine rings, can adopt numerous conformations. Conformational analysis aims to identify the low-energy, and therefore most probable, shapes of the molecule in different environments.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.netnih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion. These simulations can provide a detailed picture of the conformational flexibility of this compound and identify its preferred shapes in solution.

When extended to a ligand-receptor complex, MD simulations can reveal the dynamic nature of the binding process. An MD simulation of this compound docked into the D2 or 5-HT2A receptor could:

Assess the stability of the docked pose over time.

Characterize the flexibility of both the ligand and the receptor's binding pocket.

Identify key water molecules that may mediate interactions between the drug and the receptor.

Provide insights into the mechanism of antagonism by showing how the ligand stabilizes the receptor in an inactive state.

Future Research Directions and Analytical Challenges for Blonanserin C

Development of Next-Generation Analytical Methodologies for Enhanced Resolution and Sensitivity

The quantification of blonanserin (B195606) and Blonanserin C in biological matrices is crucial for pharmacokinetic and clinical studies. While several methods, including high-performance liquid chromatography (HPLC) with fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been established, future research will necessitate the development of even more sensitive and high-resolution techniques. nih.gov

Current LC-MS/MS methods have achieved a lower limit of quantification (LLOQ) of 0.012 ng/mL for blonanserin and 0.023 ng/mL for this compound in human plasma. nih.gov However, the demand for methods with even lower detection limits persists, particularly for studies involving low doses or for monitoring residual levels. The complexity of biological samples often requires extensive and sometimes costly sample pretreatment steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve the desired sensitivity. nih.gov Future methodologies should aim to simplify sample preparation, for instance, through direct protein precipitation, while maintaining high extraction recovery and accuracy. nih.govnih.gov

Ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers, represents a promising avenue. These technologies offer superior resolution and mass accuracy, enabling the differentiation of this compound from isobaric interferences and the confident identification of unknown metabolites and degradation products. researchgate.netresearchgate.net The development of stability-indicating UPLC methods is also critical for monitoring the degradation of blonanserin under various stress conditions, a mandatory requirement by regulatory agencies. researchgate.netrsc.org

Table 1: Comparison of Current and Future Analytical Methodologies

| Feature | Current Methodologies (e.g., HPLC-MS/MS) | Next-Generation Methodologies (e.g., UPLC-HRMS) |

| Sensitivity (LLOQ) | 0.012–0.023 ng/mL nih.gov | Sub-picogram/mL levels |

| Resolution | Standard | High to Ultra-High |

| Sample Preparation | Often requires SPE or LLE nih.gov | Simplified methods (e.g., direct protein precipitation) nih.gov |

| Identification Capability | Targeted analysis of known compounds | Untargeted analysis for unknown metabolites and impurities researchgate.netresearchgate.net |

| Run Time | Moderate | Shorter, allowing for higher throughput |

Comprehensive Elucidation of Complete Metabolic Fate and Novel Biotransformation Products Beyond this compound

Blonanserin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. frontiersin.orgdrugbank.com The main metabolic pathways include hydroxylation of the cyclooctane (B165968) ring and N-deethylation of the piperazine (B1678402) ring, leading to the formation of this compound. drugbank.com While this compound is recognized as the major active metabolite, a complete picture of blonanserin's metabolic fate remains to be fully elucidated.

Furthermore, investigating the metabolic pathways in different populations and the influence of genetic polymorphisms of metabolizing enzymes, such as CYP3A4, is crucial for personalized medicine approaches. researchgate.net The identification of metabolites beyond this compound will require sophisticated analytical techniques like UPLC-HRMS capable of detecting and identifying trace-level compounds in complex biological matrices. niper.gov.in

Advanced Structural Characterization of Any Novel or Degradation Products Related to this compound

The identification and structural elucidation of novel metabolites and degradation products are critical for ensuring the safety and efficacy of a pharmaceutical product. Forced degradation studies, which subject the drug substance to stress conditions like hydrolysis, oxidation, photolysis, and heat, are mandated by regulatory bodies to establish the inherent stability of the drug and to identify potential degradation products. researchgate.netresearchgate.netrsc.org

Studies have shown that blonanserin degrades under oxidative and photolytic conditions. researchgate.netrsc.org One study identified seven previously unknown degradation products using UPLC-QTOF-MS/MS. researchgate.net The structural characterization of these products relies heavily on the interpretation of their mass fragmentation patterns. Advanced techniques such as multi-stage mass spectrometry (MSn) and hydrogen-deuterium exchange mass spectrometry can provide more detailed structural information.

For unequivocal structure confirmation, isolation of the impurities followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy is often necessary. The synthesis of these identified impurities and degradation products is also important to confirm their structures and to be used as reference standards in analytical methods. grace.com In silico toxicity prediction tools can be employed as an initial screening step to assess the potential genotoxicity or other toxicities of these newly identified compounds. researchgate.net

Strategies for Impurity Control and Management in Active Pharmaceutical Ingredient (API) Synthesis

The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing to ensure product quality and patient safety. grace.com During the synthesis of blonanserin, several process-related impurities can be formed, including the des-ethyl impurity, di-N-ethylpiperazine impurity, chloro impurity, and des-fluoro impurity. asianpubs.orgasianpubs.orgresearchgate.net

Future research in this area should focus on developing robust and efficient synthetic processes that minimize the formation of these impurities. This involves a Quality by Design (QbD) approach, where the manufacturing process is systematically designed to produce a final product with a consistent and predefined quality. grace.com This includes identifying critical process parameters (CPPs) that impact impurity formation and establishing appropriate control strategies. grace.com

Key strategies for impurity control include:

Process Optimization: Detailed studies to optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize the formation of byproducts.

Purification Techniques: Development of efficient purification methods, such as recrystallization or chromatography, to effectively remove impurities from the final API. For instance, recrystallization of crude blonanserin from isopropanol/water has been shown to significantly improve purity.

Analytical Method Development: Establishing sensitive and specific analytical methods to detect and quantify all potential impurities in the starting materials, intermediates, and the final API.

Impurity Synthesis and Characterization: Synthesizing potential impurities to be used as reference standards for analytical method validation and to understand their fate and purge throughout the manufacturing process. grace.com

A formal spike, purge, and fate study is a crucial component of the regulatory package, where known impurities are intentionally added to the process to demonstrate their effective removal. grace.com

Table 2: Common Impurities in Blonanserin Synthesis and Control Strategies

| Impurity Name | Potential Origin | Control Strategy |

| Des-ethyl impurity | Presence of piperazine in the N-ethylpiperazine starting material asianpubs.org | Use of high-purity starting materials; efficient purification of the final product. |

| Di-N-ethylpiperazine impurity | Excess of N-ethylpiperazine used in the reaction asianpubs.org | Stoichiometric control of reactants; optimization of reaction conditions. |

| Chloro impurity | Carryover from the chlorinated intermediate asianpubs.orgasianpubs.org | Complete conversion in the substitution step; effective purification. |

| Des-fluoro impurity | Impurity in the 4-fluorobenzoylacetonitrile (B105857) starting material asianpubs.org | Stringent quality control of starting materials. |

By focusing on these future research directions, the scientific community can enhance the analytical toolkit for this compound, gain a more complete understanding of its behavior in the body, and ensure the production of a high-quality, safe, and effective pharmaceutical product.

Q & A

Q. How is Blonanserin C identified and quantified in pharmacokinetic studies?

this compound (N-desethyl blonanserin), the major active metabolite of blonanserin, is typically quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . This method ensures high sensitivity and specificity, with protocols involving solid-phase extraction for plasma sample preparation and C18 column separation . Calibration curves and validation parameters (e.g., precision, accuracy) must adhere to FDA/ICH guidelines for bioanalytical method validation.

Q. What experimental models are used to study this compound metabolism?

Liver microsomes (human/rat) and recombinant CYP3A enzymes are standard models for metabolic profiling. Enzyme kinetics (Km, Vmax) are determined via incubation systems with NADPH-regenerating solutions, followed by UPLC-MS/MS analysis of metabolite formation rates. Lineweaver-Burk plots and secondary replots are used to characterize inhibition types (e.g., competitive vs. non-competitive) and calculate Ki values .

Q. What are the primary enzymes involved in this compound metabolism?

CYP3A4 is the dominant enzyme responsible for blonanserin metabolism to this compound. Genetic polymorphisms (e.g., CYP3A4*18, *28–*34) significantly alter metabolic rates, with *18 variants showing reduced catalytic activity. Inhibition studies using calcium channel blockers (e.g., nimodipine) reveal IC50 values <10 μM, indicating potent CYP3A4-mediated drug-drug interactions .

Advanced Research Questions

Q. How do CYP3A4 polymorphisms influence this compound pharmacokinetics?

CYP3A4 variants (e.g., *3, 18) exhibit reduced intrinsic clearance (CLint) for this compound formation. For example, CYP3A418 shows a 40% decrease in CLint compared to wild-type (*1). Researchers must use recombinant enzyme systems to isolate variant-specific activity and apply Michaelis-Menten kinetics to model metabolic disparities. Population pharmacokinetic models incorporating genotype data can predict interpatient variability .

Q. How should researchers resolve contradictions in Blonanserin’s efficacy vs. side-effect profiles?

Contradictions arise in studies comparing blonanserin’s weight gain risk (lower vs. risperidone) and extrapyramidal symptoms (EPS). A systematic review approach (PRISMA guidelines) with meta-analysis of RCTs is critical. For example, subgroup analyses stratified by dosage, study duration, and patient demographics (e.g., age, baseline BMI) can clarify confounding factors. Sensitivity analyses should exclude high-risk-of-bias trials .

Q. What methodologies optimize this compound detection in complex biological matrices?

Stable isotope-labeled internal standards (e.g., deuterated this compound) improve quantification accuracy in plasma/brain tissue. For brain distribution studies, P-glycoprotein (MDR1) efflux assays using transfected cell lines (e.g., MDCKII-MDR1) are essential to assess blood-brain barrier penetration. Data should be normalized to protein content (Bradford assay) and validated with recovery rates ≥85% .

Q. How do drug-drug interactions (DDIs) affect this compound exposure?

Co-administered CYP3A4 inhibitors (e.g., amlodipine) increase this compound exposure via mixed-type inhibition (αKi < 2 μM). DDI studies require static vs. dynamic models :

- Static : Calculate [I]/Ki ratios to predict AUC changes.

- Dynamic : Use physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp) to simulate time-dependent inhibition.

In vivo validation in rats shows a 2.5-fold increase in this compound AUC with amlodipine co-administration .

Q. What strategies enhance the rigor of preclinical-to-clinical translation for this compound?

- Interspecies scaling : Apply allometric principles to extrapolate rat pharmacokinetic data to humans, adjusting for CYP3A4 expression differences.

- Toxicogenomics : RNA-seq of liver samples from chronic dosing studies identifies off-target gene expression (e.g., lipid metabolism pathways).

- Dose proportionality : Ensure linear pharmacokinetics across species using power law models (R² > 0.95) .

Methodological Guidelines

Q. How to design a robust CYP inhibition assay for this compound?

- Use human liver microsomes (HLMs) at protein concentrations ≤1 mg/mL.

- Include positive controls (e.g., ketoconazole for CYP3A4).

- Perform IC50 shift assays (pre-incubation vs. co-incubation) to distinguish time-dependent inhibition.

- Validate with Hill slopes (1.0 ± 0.2) and R² ≥ 0.98 for dose-response curves .

Q. How to conduct a systematic review of this compound’s clinical outcomes?

- Search multiple databases (PubMed, Cochrane, PsycINFO) with Boolean terms: (blonanserin OR AD-5423) AND (schizophrenia OR pharmacokinetics).

- Apply GRADE criteria to assess evidence quality.

- Use random-effects models for meta-analysis (RevMan software) to account for heterogeneity (I² > 50%). Publish PROSPERO-registered protocols to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.